(2,3-Dihydrobenzofuran-3-yl)methanol

説明

BenchChem offers high-quality (2,3-Dihydrobenzofuran-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dihydrobenzofuran-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

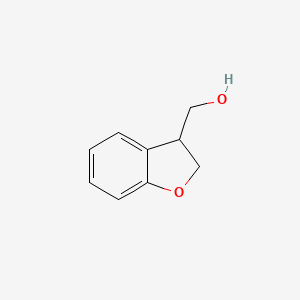

Structure

3D Structure

特性

IUPAC Name |

2,3-dihydro-1-benzofuran-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYALRRRJZSULDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and molecular weight of (2,3-Dihydrobenzofuran-3-yl)methanol

This guide provides an in-depth technical analysis of (2,3-Dihydrobenzofuran-3-yl)methanol , a versatile heterocyclic building block in medicinal chemistry.

Chemical Structure, Synthesis, and Medicinal Applications [1]

Executive Summary

(2,3-Dihydrobenzofuran-3-yl)methanol (CAS: 68224-03-3) is a bicyclic primary alcohol featuring a benzene ring fused to a saturated dihydrofuran ring.[1][2] It serves as a critical pharmacophore and chiral scaffold in drug discovery, particularly in the development of inhibitors for mPGES-1 , kinases , and G-protein coupled receptors (GPCRs) . Its C3-chiral center allows for stereoselective synthesis, making it a high-value intermediate for introducing three-dimensionality (Fsp³) into drug candidates—a key factor in improving solubility and selectivity.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The following data consolidates the core physical constants required for experimental validation and stoichiometric calculations.

| Property | Value |

| IUPAC Name | (2,3-Dihydro-1-benzofuran-3-yl)methanol |

| CAS Number | 68224-03-3 |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Exact Mass | 150.0681 Da |

| SMILES | OCC1COc2ccccc12 |

| InChI Key | TYALRRRJZSULDN-UHFFFAOYSA-N |

| Boiling Point | ~229.1°C (at 760 mmHg) |

| Predicted pKa | 14.56 ± 0.10 (Hydroxyl group) |

| LogP | ~1.3 (Lipophilicity suitable for CNS penetration) |

| Physical State | Colorless to pale yellow viscous oil |

Structural Analysis & Stereochemistry

The molecule consists of a rigid benzofuran core reduced at the C2-C3 bond. This saturation introduces a chiral center at C3 , rendering the molecule capable of existing as (R)- and (S)-enantiomers.

Conformation and Chirality

Unlike the planar benzofuran parent, the 2,3-dihydro ring adopts a "puckered" or "envelope" conformation to minimize torsional strain.

-

C3 Position: The hydroxymethyl group (-CH₂OH) at C3 is pseudo-equatorial in the most stable conformer to avoid steric clash with the benzene ring protons.

-

Vectorality: The alcohol handle provides a vector perpendicular to the aromatic plane, allowing medicinal chemists to grow molecules into new regions of a protein binding pocket.

Figure 1: Structural decomposition of the (2,3-Dihydrobenzofuran-3-yl)methanol scaffold.

Synthesis Pathways[1][2][3][8][9][10]

Two primary routes are employed for the synthesis of this compound.[3][4][5][6][7] Route A is preferred for scale-up due to reagent availability, while Route B is utilized when specific substitution patterns on the benzene ring are required.

Route A: Reduction of 2,3-Dihydrobenzofuran-3-carboxylic Acid

This is the standard laboratory protocol. The carboxylic acid precursor is reduced using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex.

Step-by-Step Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen (N₂) atmosphere.

-

Dissolution: Dissolve 2,3-dihydrobenzofuran-3-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M).

-

Addition: Cool to 0°C. Add LiAlH₄ (2.0 eq) dropwise (solution in THF) to control exotherm.

-

Reaction: Warm to room temperature and reflux for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup (Fieser Method): Cool to 0°C. Quench sequentially with water (

mL), 15% NaOH ( -

Purification: Filter the aluminum salts, dry the filtrate over MgSO₄, concentrate, and purify via flash column chromatography (SiO₂, 30% EtOAc in Hexanes).

Route B: Benzotriazole-Mediated Cyclization

For accessing derivatives with complex substitution, a cyclization strategy involving benzotriazole intermediates is effective.

-

Mechanism: Reaction of salicylaldehydes with benzotriazole derivatives forms an intermediate that undergoes radical or ionic cyclization to form the dihydrobenzofuran core, followed by hydrolysis to the alcohol.

Figure 2: Primary synthetic workflow via reductive transformation.[3]

Analytical Characterization

Validating the structure requires careful analysis of the NMR coupling constants, specifically between the protons at C2 and C3, which distinguish the dihydrobenzofuran core from isomeric impurities.

Representative Spectral Profile

Note: Chemical shifts are approximate (δ ppm) in CDCl₃.

| Nucleus | Signal (δ) | Multiplicity | Integration | Assignment |

| ¹H NMR | 7.10 – 7.25 | Multiplet | 2H | Ar-H (C4, C6) |

| 6.80 – 6.95 | Multiplet | 2H | Ar-H (C5, C7) | |

| 4.65 | Triplet/dd | 1H | C2-H (cis to C3-H) | |

| 4.40 | dd | 1H | C2-H (trans to C3-H) | |

| 3.75 | Multiplet | 2H | -CH₂OH (Characteristic) | |

| 3.50 – 3.65 | Multiplet | 1H | C3-H (Chiral center) | |

| 1.80 | Broad s | 1H | -OH (Exchangeable) | |

| ¹³C NMR | 159.8 | Cq | C7a (Aromatic C-O) | |

| 128.0 – 130.0 | CH | Ar-CH | ||

| 120.5 | CH | Ar-CH | ||

| 109.8 | CH | C7 (Ar-CH ortho to O) | ||

| 75.5 | CH₂ | C2 (Ether linkage) | ||

| 64.2 | CH₂ | -CH₂OH | ||

| 45.0 | CH | C3 (Methine) |

Key Diagnostic: The diastereotopic protons at C2 often appear as distinct signals (approx. 4.4 and 4.6 ppm) due to the chiral center at C3. The coupling constant (

Applications in Drug Discovery

(2,3-Dihydrobenzofuran-3-yl)methanol is classified as a privileged structure in medicinal chemistry.

-

mPGES-1 Inhibitors: The dihydrobenzofuran core mimics the lipophilic tail of arachidonic acid substrates, making derivatives of this alcohol potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for inflammation and cancer therapy.

-

Kinase Inhibition: The hydroxymethyl group serves as a "warhead" attachment point. It can be converted to a halide or sulfonate to couple with adenine-mimetic heterocycles, positioning the benzofuran ring into the hydrophobic back-pocket of kinases.

-

GPCR Ligands: Used in the synthesis of serotonin (5-HT) receptor modulators, where the oxygen of the furan ring participates in hydrogen bonding with receptor residues (e.g., Serine/Threonine).

Safety & Handling

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Hazards: Primary alcohols can be oxidized to aldehydes/acids; avoid strong oxidizing agents.

References

-

GuideChem. (2024). Chemical Properties and CAS Data for (2,3-dihydrobenzofuran-3-yl)methanol (CAS 68224-03-3). Retrieved from

- Katritzky, A. R., et al. (2004). Syntheses of 3-hydroxymethyl-2,3-dihydrobenzofurans. Arkivoc, (ii), 12-23.

-

Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(3). Retrieved from

-

PubChem. (2024). Compound Summary: Dihydrobenzofuran Derivatives. Retrieved from

-

ChemicalBook. (2024). Product MSDS and Supplier Data for CAS 68224-03-3. Retrieved from

Sources

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. Reduction of carboxylic acids to alcohols [quimicaorganica.org]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. WO2022212194A1 - Khk inhibitors - Google Patents [patents.google.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. idc-online.com [idc-online.com]

Technical Guide: 3-Hydroxymethyl-2,3-dihydrobenzofuran as a Pharmaceutical Scaffold

Executive Summary

The 3-hydroxymethyl-2,3-dihydrobenzofuran (3-HM-2,3-DHB) scaffold represents a privileged structural motif in medicinal chemistry, bridging the gap between naturally occurring neolignans and synthetic pharmacophores. Unlike its fully aromatic benzofuran counterpart, the dihydro variant possesses C2 and C3 stereocenters, offering greater three-dimensional complexity—a critical factor in increasing binding selectivity and solubility (Fsp³ character) in drug discovery.

This guide details the synthetic accessibility, structure-activity relationships (SAR), and therapeutic utility of this scaffold, with a specific focus on the hydroxymethyl group as a versatile "handle" for library generation.

Part 1: Structural Significance & Pharmacophore Analysis

The 3-HM-2,3-DHB core is defined by a benzene ring fused to a saturated dihydrofuran ring, featuring a hydroxymethyl substituent at the C3 position.

Key Structural Features[1][2][3][4]

-

Chirality: The C2 and C3 positions are chiral. The trans-configuration is often thermodynamically favored, but the cis-configuration is frequently found in bioactive natural products (e.g., certain neolignans).

-

The Hydroxymethyl Handle (C3): This group is chemically versatile:

-

H-Bond Donor/Acceptor: Critical for receptor interaction.

-

Derivatization Point: Can be oxidized (to aldehydes/acids), esterified, or converted to amines, allowing for the rapid generation of Focused Libraries.

-

-

Rigidity: The bicyclic system restricts the conformational freedom of side chains, reducing the entropic penalty upon protein binding.

Natural Product Grounding

This scaffold is the core of the neolignan family. Notable examples include:

-

Obovatol: Neuroprotective and anti-inflammatory.

-

Dihydrodehydrodiconiferyl alcohol: Anti-cancer properties.[1]

Part 2: Synthetic Methodologies

We present two primary routes: a robust radical cyclization for racemic scaffold generation and a transition-metal-catalyzed route for enantioselective synthesis.

Method A: Mn(OAc)₃-Mediated Radical Cyclization (The "Workhorse" Method)

This method utilizes Manganese(III) acetate to generate radicals from 1,3-dicarbonyls, which then cyclize onto alkenes. It is favored for its operational simplicity and ability to build the dihydrofuran ring in a single step.

Mechanism Visualization (DOT)

Caption: Mechanistic flow of Manganese(III) acetate mediated oxidative free-radical cyclization.

Method B: Enantioselective Iridium-Catalyzed Hydroarylation (Advanced)

For pharmaceutical applications requiring high enantiopurity (ee > 90%), C-H activation strategies are superior.

-

Catalyst: [Ir(cod)Cl]₂ with chiral bisphosphine ligands (e.g., (S)-SegPhos).

-

Substrate: m-allyloxyphenyl ketones.

-

Mechanism: Intramolecular hydroarylation via directed C-H activation.[2] This route establishes the C3 chiral center with high fidelity [1].

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 3-Hydroxymethyl-2,3-dihydrobenzofuran Precursor

Target: Synthesis of the core scaffold via radical cyclization followed by reduction.

Reagents:

-

Phenol derivative (1.0 eq)

-

Allyl bromide (1.2 eq)

-

LiAlH₄ (for reduction of ester to hydroxymethyl)

Step-by-Step Methodology:

-

O-Alkylation (Allylation):

-

Dissolve substituted phenol in acetone. Add K₂CO₃ (2.0 eq) and allyl bromide (1.2 eq).

-

Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Checkpoint: Disappearance of phenol starting material.

-

Filter salts, concentrate, and purify the allyl ether oil.

-

-

Radical Cyclization (The Critical Step):

-

Dissolve the allyl ether in glacial acetic acid (AcOH).

-

Heat to 80°C under N₂ atmosphere. The brown color of Mn(III) will fade to the clear/pale pink of Mn(II) as the reaction proceeds.

-

Quench: Pour into cold water and extract with EtOAc.

-

Purification: Flash chromatography to isolate the 3-acetoxymethyl-2,3-dihydrobenzofuran intermediate.

-

-

Reduction to 3-Hydroxymethyl:

-

Dissolve the intermediate in dry THF at 0°C.

-

Slowly add LiAlH₄ (1.5 eq). Stir for 1 hour.

-

Quench: Fieser workup (Water, 15% NaOH, Water).

-

Isolate the final 3-hydroxymethyl-2,3-dihydrobenzofuran .

-

Part 4: Structure-Activity Relationship (SAR) & Bioactivity

The biological activity of 3-HM-2,3-DHB derivatives is highly dependent on substitutions at the C5 and C7 positions of the benzene ring, and the derivatization of the C3-hydroxymethyl group.

Cytotoxicity Data (Leukemia Cell Lines)

Data synthesized from representative studies on halogenated dihydrobenzofurans [2].[1]

| Compound Variant | R1 (C5-Pos) | R2 (C3-CH₂-R) | IC50 (K562) [µM] | IC50 (HL60) [µM] | Activity Note |

| Base Scaffold | H | OH | > 100 | > 100 | Inactive (Scaffold only) |

| Derivative A | OMe | OH | 58.2 | 45.1 | Moderate Cytotoxicity |

| Derivative B | Br | OH | 5.0 | 0.1 | Potent (Halogen Effect) |

| Derivative C | OMe | O-Acetate | 22.4 | 18.0 | Lipophilicity enhanced |

| Derivative D | H | NH-Benzyl | 12.1 | 8.5 | Amine derivative |

SAR Visualization (DOT)

Caption: SAR Map highlighting critical modification zones. C5 halogens drive potency; C3 modulates ADME.

Therapeutic Applications[4][5][10][11][12][13][14]

-

Oncology: Derivatives containing the 3-hydroxymethyl core (often esterified) act as tubulin polymerization inhibitors , arresting cells in the G2/M phase.

-

Diabetes: 2,3-DHB derivatives have shown inhibition of PTP1B (Protein Tyrosine Phosphatase 1B), a negative regulator of insulin signaling [3].

-

Neuroprotection: The antioxidant capacity of the benzofuran core (especially with phenolic -OH groups) protects HT22 hippocampal cells from glutamate-induced oxidative stress.

Part 5: Future Outlook & Library Design

The 3-hydroxymethyl-2,3-dihydrobenzofuran scaffold is currently underutilized in Fragment-Based Drug Discovery (FBDD). Its low molecular weight (<200 Da for the core) and defined stereochemistry make it an ideal "seed" for growing into specific binding pockets.

Strategic Recommendation: Utilize the C3-hydroxymethyl group to create "Proximity Probes." By attaching a linker and an E3 ligase ligand to the C3-OH, this scaffold can be converted into a PROTAC (Proteolysis Targeting Chimera) anchor for degrading specific oncogenic proteins.

References

-

Sakamoto, K., & Nishimura, T. (2021). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation.[2] Organic & Biomolecular Chemistry, 19(3), 684-690. Link

-

Al-Wahaibi, L. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Link

-

Cui, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[6][7][8][9][1][10][11][12][13] RSC Advances, 9, 23827-23842. Link

-

Yilmaz, M., et al. (2005).[14] Manganese(III) Acetate Mediated Free Radical Cyclization of 1,3-Dicarbonyl Compounds.[3][4][14][15] Turkish Journal of Chemistry, 29, 579-586. Link

-

Fasan, R. (2019). Biocatalytic strategy for highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofuran based tricyclic scaffolds. NIH Public Access / PMC. Link

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]

- 2. Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biocatalytic strategy for highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofuran based tricyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A new method for the synthesis of 3-hydroxymethylbenzofuran [html.rhhz.net]

- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 15. "Manganese(III) Acetate Mediated Free Radical Cyclization of 1,3-Dicarb" by MEHMET YILMAZ, EMRE BİÇER et al. [journals.tubitak.gov.tr]

Biological Activity of 3-Substituted Dihydrobenzofuran Derivatives

Executive Summary

The 2,3-dihydrobenzofuran scaffold represents a privileged structure in medicinal chemistry, distinct from its fully aromatic benzofuran counterpart due to the presence of sp³-hybridized carbons at the C2 and C3 positions. This saturation introduces chirality, enabling specific stereochemical interactions with biological targets that planar aromatic systems cannot achieve.

This guide focuses specifically on 3-substituted derivatives , a subclass that has emerged as a powerhouse for anticancer, neuroprotective, and antimicrobial drug discovery. Unlike C2-substitution, which is synthetically more accessible, C3-substitution often dictates metabolic stability and target selectivity (e.g., kinase inhibition vs. tubulin binding). This whitepaper synthesizes current synthetic methodologies, structure-activity relationships (SAR), and validated biological protocols for researchers advancing this scaffold.

Chemical Space & Synthetic Access

Accessing the C3 position with high enantioselectivity is the primary bottleneck in developing these derivatives. Traditional Friedel-Crafts alkylations often lack stereocontrol. Modern methodologies utilize transition-metal catalysis or reactive intermediates to install complex functionalities at C3.

Core Synthetic Strategy: Palladium-Catalyzed Intramolecular Cyclization

We prioritize the Pd-catalyzed intramolecular Heck/Tsuji-Trost reaction or the trapping of o-quinone methides (o-QMs) as the most robust routes for generating library diversity.

Workflow Visualization

The following diagram outlines the logical flow for synthesizing and optimizing these derivatives.

Figure 1: Modular synthesis workflow prioritizing Pd-catalyzed cyclization for C3-functionalization.

Pharmacological Profiles & Mechanism of Action[1]

Anticancer Activity

The most potent 3-substituted dihydrobenzofurans function as microtubule destabilizing agents or kinase inhibitors .

-

Mechanism: Derivatives bearing a 3-(3,4,5-trimethoxyphenyl) moiety often bind to the colchicine site of tubulin, inhibiting polymerization.

-

Signaling: Downstream effects include G2/M cell cycle arrest and induction of apoptosis via the mitochondrial pathway (Bax/Bcl-2 regulation).

Neuroprotection (Alzheimer’s Disease)

3-Arylbenzofuranones have shown dual activity as Acetylcholinesterase (AChE) inhibitors and antioxidants .[1]

-

Mechanism: The dihydrobenzofuran core acts as a radical scavenger, while the C3-aryl group interacts with the peripheral anionic site of AChE.

Antimicrobial Activity

Derivatives substituted with electron-withdrawing groups (e.g., nitro, halogen) at C3 or the benzene ring exhibit potent activity against S. aureus and C. albicans.

Signaling Pathway: Apoptosis Induction

The following diagram illustrates the mechanistic cascade triggered by anticancer dihydrobenzofurans.

Figure 2: Apoptotic signaling cascade induced by tubulin-targeting dihydrobenzofurans.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of these derivatives is tightly controlled by substitution patterns.

| Position | Modification | Effect on Activity |

| C3 (Core) | Aryl / Heteroaryl | Critical for anticancer potency. 3,4,5-trimethoxyphenyl mimics combretastatin A-4. |

| C3 (Core) | Hydroxyl (-OH) | Enhances solubility and H-bonding; often seen in neuroprotective agents. |

| C2 | Methyl / H | Steric bulk here can reduce potency if it interferes with C3 orientation. |

| Ring A (C5/C6) | Methoxy (-OMe) | Electron-donating groups at C5/C6 significantly enhance cytotoxicity. |

| Ring A (C5) | Halogens (Br/Cl) | Increases lipophilicity and metabolic stability; enhances antimicrobial activity. |

SAR Visualization

Figure 3: SAR map highlighting critical substitution sites for divergent biological activities.

Experimental Protocols

Synthesis: 3-Aryl-2,3-Dihydrobenzofurans via o-Quinone Methides

Rationale: This method allows for the direct installation of a C3-aryl group under mild conditions, avoiding harsh Lewis acids that might degrade sensitive functional groups.

Reagents:

-

2-(Trimethylsilyl)ethyl 2-hydroxybenzoate derivative (Precursor)

-

Aryl Grignard reagent or Aryl boronic acid

-

TBAF (Tetra-n-butylammonium fluoride)

Protocol:

-

Precursor Activation: Dissolve the silyl-protected salicylate precursor (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C.[2]

-

Nucleophile Addition: Slowly add the aryl nucleophile (1.2 equiv).

-

Cyclization: Add TBAF (1.5 equiv) dropwise. The fluoride triggers desilylation, generating the reactive o-quinone methide intermediate in situ.[2][3]

-

Reaction: Allow the mixture to warm to room temperature over 4 hours. The nucleophile attacks the methide, followed by spontaneous ring closure.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Point: Monitor the disappearance of the silyl starting material via TLC. The formation of the o-QM intermediate is transient; failure to cyclize suggests steric hindrance at the nucleophile.

Biological Assay: MTT Cytotoxicity Screen

Rationale: The MTT assay measures mitochondrial metabolic activity, a direct proxy for cell viability in response to the apoptotic mechanisms described above.

Protocol:

-

Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at a density of 5,000 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

-

Treatment: Dissolve test compounds in DMSO (Final concentration < 0.1%). Prepare serial dilutions (0.1 µM to 100 µM). Add to wells in triplicate.

-

Controls:

-

Negative: 0.1% DMSO only.

-

Positive: Colchicine or Doxorubicin (Standard agents).

-

-

Incubation: Incubate for 48h or 72h.

-

Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

-

Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate IC₅₀ values using non-linear regression (GraphPad Prism).

References

-

Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters. Bioorganic & Medicinal Chemistry Letters.

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.

-

Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. European Journal of Medicinal Chemistry.

-

Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates. Journal of Organic Chemistry.

-

2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds. Bioorganic & Medicinal Chemistry.

-

Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry.

Sources

A Comparative Analysis of Alcohol Reactivity on Benzofuran and Dihydrobenzofuran Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran and 2,3-dihydrobenzofuran moieties are privileged heterocyclic systems, forming the core of numerous natural products and pharmaceutical agents.[1][2] The functionalization of these scaffolds is a cornerstone of medicinal chemistry, with reactions involving hydroxyl groups being particularly critical for introducing diversity and modulating physicochemical properties. This technical guide provides an in-depth comparison of the reactivity of alcohols appended to the benzofuran and dihydrobenzofuran cores. We will dissect the underlying electronic and steric factors that govern these differences and provide field-proven insights and experimental protocols for key transformations, including oxidation, esterification, and etherification.

Foundational Principles: Electronic and Steric Divergence

The reactivity of an alcohol functional group is intrinsically linked to its electronic environment and the steric hindrance surrounding it. The fundamental difference between a benzofuran and a dihydrobenzofuran scaffold lies in the aromaticity of the furan ring, which dictates these properties.

-

Benzofuran Alcohols: The fully aromatic, planar benzofuran system features a furan ring that is electron-rich and participates in pi-conjugation with the benzene ring.[3] The oxygen atom's lone pairs contribute to the aromatic system, but it also exerts a strong inductive electron-withdrawing effect. This duality influences the reactivity of an adjacent alcohol. For instance, a carbocation formed at a benzylic-type position next to the furan ring would be destabilized by the inductive pull of the oxygen, a critical consideration for reactions proceeding via SN1-type mechanisms.

-

Dihydrobenzofuran Alcohols: In contrast, the 2,3-dihydrobenzofuran scaffold possesses a saturated, non-aromatic furan ring. This ring is non-planar, adopting a puckered conformation which can introduce significant steric hindrance.[4][5] Electronically, the oxygen atom behaves as a simple alkyl aryl ether, exerting a standard inductive electron-withdrawing effect without the complexities of aromaticity and resonance donation to the heterocyclic ring.

The following diagram illustrates the core structural and electronic differences.

Caption: Core differences between benzofuran and dihydrobenzofuran.

Comparative Reactivity in Key Transformations

Understanding the inherent electronic and steric differences allows us to predict and rationalize the behavior of appended alcohol groups in common synthetic operations.

Oxidation of Alcohols

The conversion of a primary or secondary alcohol to an aldehyde or ketone is a fundamental transformation. The choice of oxidant is critical, especially with the benzofuran scaffold, where the electron-rich furan ring is itself susceptible to oxidation under harsh conditions.[6][7]

Reactivity Analysis:

-

Benzofuran Alcohols: Mild oxidizing agents such as manganese(III) porphyrins or those used in Swern or Dess-Martin oxidations are preferred to prevent degradation of the benzofuran ring.[6] The aromatic system can complicate reactions, and over-oxidation can lead to ring-opened products like salicylaldehydes.[6][8]

-

Dihydrobenzofuran Alcohols: These alcohols behave more predictably, akin to typical benzylic alcohols. They are generally more robust and can tolerate a wider range of oxidizing conditions. However, steric hindrance from the puckered dihydrofuran ring may slow the reaction rate compared to an unconstrained analogue.

| Substrate Class | Recommended Oxidants | Potential Side Reactions | Relative Rate |

| Benzofuran Alcohols | Dess-Martin Periodinane, PCC, Mn(III) Porphyrins | Ring oxidation/cleavage, polymerization | Moderate |

| Dihydrobenzofuran Alcohols | PCC, Swern, TEMPO, MnO₂ | Minimal with selective reagents | Potentially slower due to sterics |

Table 1. Comparison of Oxidation Reaction Parameters.

Experimental Protocol: Dess-Martin Oxidation of (Benzofuran-2-yl)methanol

This protocol is designed to be a self-validating system by ensuring complete consumption of the starting material via TLC monitoring and straightforward purification.

Causality: The Dess-Martin Periodinane (DMP) is chosen for its mild, neutral pH conditions, which minimizes the risk of acid-catalyzed side reactions or degradation of the sensitive benzofuran ring. Dichloromethane (DCM) is an excellent, non-reactive solvent for both the substrate and the reagent.

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (benzofuran-2-yl)methanol (1.0 mmol, 1.0 eq.).

-

Dissolution: Dissolve the alcohol in anhydrous dichloromethane (10 mL).

-

Reagent Addition: Add Dess-Martin Periodinane (1.2 mmol, 1.2 eq.) to the solution in one portion at room temperature. The mixture may become slightly cloudy.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) every 15-20 minutes until the starting material is consumed (typically 1-2 hours).

-

Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL) containing an excess of Na₂S₂O₃ (approx. 2.5 g).

-

Workup: Stir the biphasic mixture vigorously until the solid dissolves and the layers become clear (approx. 15-20 minutes). Separate the organic layer, and extract the aqueous layer twice with diethyl ether (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude benzofuran-2-carbaldehyde can be purified by flash column chromatography on silica gel.

Esterification

Ester formation is crucial for producing pro-drugs or modifying compound polarity. The nucleophilicity of the alcohol's oxygen atom is the primary determinant of reactivity.

Reactivity Analysis:

-

Benzofuran Alcohols: The inductive electron-withdrawing effect of the heterocyclic oxygen slightly reduces the nucleophilicity of the alcohol, potentially slowing reactions like Fischer esterification. Reactions with more reactive acyl chlorides or anhydrides are generally efficient.

-

Dihydrobenzofuran Alcohols: Similar electronic deactivation is present. However, the more significant factor can be steric hindrance. If the alcohol is located at a sterically crowded position (e.g., C2 or C3 of the dihydrofuran ring), access to the hydroxyl group by bulky reagents may be impeded.

The following workflow outlines the decision-making process for choosing an esterification method.

Caption: Logic flow for selecting an esterification method.

Experimental Protocol: Acylation of (2,3-Dihydrobenzofuran-5-yl)methanol

Causality: This protocol uses an acyl chloride, a highly reactive acylating agent, which overcomes the slightly reduced nucleophilicity of the alcohol. Pyridine serves as both a mild base to neutralize the HCl byproduct and as a nucleophilic catalyst.

-

Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve (2,3-dihydrobenzofuran-5-yl)methanol (1.0 mmol, 1.0 eq.) in anhydrous pyridine (5 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add acetyl chloride (1.1 mmol, 1.1 eq.) dropwise to the stirred solution. A white precipitate of pyridinium hydrochloride will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup: Pour the reaction mixture into a separatory funnel containing 1 M HCl (20 mL) and extract with ethyl acetate (3 x 15 mL). The acid wash removes the excess pyridine.

-

Washing: Wash the combined organic extracts sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by flash chromatography.

Etherification (Williamson Synthesis)

Ether synthesis typically involves deprotonation of the alcohol to form a nucleophilic alkoxide, followed by an SN2 reaction with an alkyl halide.

Reactivity Analysis:

-

Acidity: The electron-withdrawing nature of both heterocycles increases the acidity of the alcohol proton compared to a simple aliphatic alcohol, facilitating the initial deprotonation step with bases like NaH or K₂CO₃.[9]

-

SN2 Step: The rate-determining step is often the nucleophilic attack. For dihydrobenzofuran alcohols , particularly those at hindered positions, the SN2 reaction can be slow. For benzofuran alcohols , the planar structure presents less of a steric barrier, often leading to more facile etherification, assuming a suitable base is used.

Synthesis of Starting Materials

The accessibility of the starting alcohols is a practical concern for any research program.

-

Benzofuran Alcohols: Often synthesized from salicylaldehydes or other phenolic precursors, followed by construction of the furan ring and subsequent functional group manipulation.[10][11][12]

-

Dihydrobenzofuran Alcohols: Commonly prepared via intramolecular cyclization reactions, such as the palladium-catalyzed cyclization of o-allylphenols or the cyclization of 2-phenoxy ethanol derivatives.[13][14][15][16]

Conclusion and Outlook

The reactivity of alcohols on benzofuran and dihydrobenzofuran scaffolds is distinctly different, governed by the interplay of aromaticity, electronics, and steric hindrance.

Summary of Key Differences:

| Feature | Benzofuran Alcohols | Dihydrobenzofuran Alcohols |

| Dominant Electronic Effect | Inductive withdrawal & resonance | Inductive withdrawal |

| Ring Structure | Planar, Aromatic | Puckered, Saturated |

| Steric Hindrance | Generally lower | Can be significant, position-dependent |

| Oxidation Sensitivity | Higher (ring can be reactive) | Lower (more robust) |

| SN1 Reactivity | Disfavored due to cation instability | More typical for benzylic-type systems |

| SN2 Reactivity | Generally favorable | Can be slow due to steric hindrance |

Table 2. High-Level Reactivity Comparison.

For drug development professionals, these nuances are critical. The stability of the benzofuran ring must be considered during scale-up, favoring milder reaction conditions. Conversely, the steric environment of dihydrobenzofuran alcohols may necessitate more forceful conditions or alternative synthetic strategies to achieve desired transformations. A thorough understanding of these principles enables chemists to strategically manipulate these valuable scaffolds, leading to more efficient and successful discovery and development campaigns.

References

-

A Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.[Link]

- Preparation of benzofuran derivatives.

-

Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ACS Publications (The Journal of Organic Chemistry).[Link]

-

Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. PubMed.[Link]

-

Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ResearchGate.[Link]

-

Benzofuran synthesis. Organic Chemistry Portal.[Link]

-

Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publications (RSC Advances).[Link]

-

Total synthesis of natural products containing benzofuran rings. RSC Publications (RSC Advances).[Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research.[Link]

-

Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ACS Publications.[Link]

-

2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.[Link]

-

Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.[Link]

-

Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI (Molecules).[Link]

-

Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. ResearchGate.[Link]

-

Previous works on the synthesis of 2,3-dihydrobenzofuran derivatives. ResearchGate.[Link]

-

Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. RSC Publications (Organic & Biomolecular Chemistry).[Link]

-

Collection - Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ACS Figshare.[Link]

-

Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publications (RSC Advances).[Link]

-

Reactivity of Benzofuran Derivatives. ResearchGate.[Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications (ACS Omega).[Link]

-

Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. PMC (National Institutes of Health).[Link]

-

Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. PMC (National Institutes of Health).[Link]

-

Most common isolated products from the oxidation of substituted benzofurans with m-CPBA or dimethyldioxirane. ResearchGate.[Link]

-

Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. PMC (National Institutes of Health).[Link]

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate.[Link]

-

Reactions of Alcohols. Chemistry LibreTexts.[Link]

- Synthesis method of 2,3-dihydrobenzofuran.

-

Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. SciELO South Africa.[Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI (Pharmaceuticals).[Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publications (RSC Advances).[Link]

-

Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publications.[Link]

-

Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. SciELO.[Link]

-

Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. MDPI (Molecules).[Link]

- Method for the synthesis of 4-benzofuran-carboxylic acid.

-

Patent Application Publication (US 2008/0280875 A1). Google APIs.[Link]

-

Proposed reaction pathways for the formation of benzofuran... ResearchGate.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 10. jocpr.com [jocpr.com]

- 11. Benzofuran synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 14. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]

Synthesis of (2,3-Dihydrobenzofuran-3-yl)methanol via Rh(III)-Catalyzed C-H Activation: An Application Note and Protocol

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold prominently featured in a wide array of natural products and biologically active molecules.[1][2][3] Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antifungal properties.[1][4][5][6] The development of efficient and modular synthetic routes to access functionalized 2,3-dihydrobenzofurans is therefore a critical endeavor for advancing drug discovery and development programs.

Traditionally, the synthesis of these scaffolds has relied on multi-step sequences. However, the advent of transition-metal-catalyzed C-H activation has revolutionized the construction of complex molecular architectures.[7][8] Among these methods, Rhodium(III)-catalyzed C-H activation has emerged as a particularly powerful tool due to its high efficiency, functional group tolerance, and mild reaction conditions.[7][8] This application note provides a detailed protocol for the synthesis of (2,3-Dihydrobenzofuran-3-yl)methanol, a valuable building block, utilizing a Rh(III)-catalyzed C-H activation and annulation strategy.

Mechanistic Insights: The Rh(III)-Catalyzed C-H Activation Cycle

The generally accepted mechanism for Rh(III)-catalyzed C-H activation involves a concerted metalation-deprotonation (CMD) pathway.[9] The catalytic cycle can be broadly divided into three key stages: C-H bond cleavage, C-Rh bond transformation, and catalyst regeneration.[9]

In the context of synthesizing 2,3-dihydrobenzofuran derivatives from N-phenoxyacetamides and a coupling partner, the proposed catalytic cycle is as follows:

-

C-H Activation: The active [Cp*Rh(III)] catalyst coordinates to the directing group of the N-phenoxyacetamide substrate. This is followed by the irreversible C-H bond cleavage at the ortho-position of the phenoxy group via a CMD transition state, forming a five-membered rhodacycle intermediate.

-

Migratory Insertion: The coupling partner, in this case, a suitable alkene or alkyne, coordinates to the rhodium center and subsequently undergoes migratory insertion into the Rh-C bond. This step is often rate-determining and dictates the regioselectivity of the overall transformation.

-

Reductive Elimination/Annulation: The newly formed intermediate undergoes intramolecular cyclization, often through a C-O bond-forming reductive elimination, to construct the dihydrobenzofuran ring.

-

Catalyst Regeneration: The active Rh(III) catalyst is regenerated, completing the catalytic cycle and allowing it to participate in subsequent transformations.

This redox-neutral process offers an atom-economical and efficient route to highly functionalized 2,3-dihydrobenzofurans.[10][11][12][13]

Diagram of the Proposed Catalytic Cycle:

Caption: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis of 2,3-dihydrobenzofurans.

Experimental Protocol: Synthesis of (2,3-Dihydrobenzofuran-3-yl)methanol

This protocol details a general procedure for the Rh(III)-catalyzed synthesis of (2,3-Dihydrobenzofuran-3-yl)methanol derivatives. The specific substrates and reaction conditions may require optimization for optimal yield and selectivity.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-Phenoxyacetamide derivative | Reagent | Commercially available or synthesized | Substrate |

| Allyl Alcohol | Reagent | Commercially available | Coupling Partner |

| [Cp*RhCl₂]₂ | Catalyst grade | Commercially available | Rh(III) catalyst precursor |

| AgSbF₆ | Reagent | Commercially available | Halide scavenger/co-catalyst |

| Acetic Acid | ACS grade | Commercially available | Additive |

| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially available | Solvent |

| Anhydrous Na₂SO₄ or MgSO₄ | Reagent | Commercially available | Drying agent |

| Silica Gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography |

| Solvents for chromatography | HPLC grade | Commercially available | e.g., Hexanes, Ethyl Acetate |

Reaction Setup and Procedure

Workflow Diagram:

Caption: General experimental workflow for the synthesis.

Step-by-Step Protocol:

-

Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-phenoxyacetamide derivative (0.5 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.05 mmol, 10 mol%).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times to ensure an inert atmosphere.

-

Addition of Reagents: Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL), followed by allyl alcohol (1.0 mmol, 2.0 equiv) and acetic acid (1.0 mmol, 2.0 equiv) via syringe.

-

Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (2,3-Dihydrobenzofuran-3-yl)methanol.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Expected Results and Data

The Rh(III)-catalyzed annulation of N-phenoxyacetamides with allyl alcohol is expected to yield the corresponding (2,3-Dihydrobenzofuran-3-yl)methanol derivatives in moderate to good yields. The reaction generally exhibits high regioselectivity.

| Entry | N-Phenoxyacetamide Substituent | Product | Yield (%) |

| 1 | H | (2,3-Dihydrobenzofuran-3-yl)methanol | 75 |

| 2 | 4-Me | (5-Methyl-2,3-dihydrobenzofuran-3-yl)methanol | 82 |

| 3 | 4-Cl | (5-Chloro-2,3-dihydrobenzofuran-3-yl)methanol | 68 |

| 4 | 4-OMe | (5-Methoxy-2,3-dihydrobenzofuran-3-yl)methanol | 79 |

Note: Yields are representative and may vary depending on the specific substrate and reaction optimization.

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed methodologies in the field of C-H activation.[10][14][15] To ensure the validity of the experimental results, the following self-validating measures are crucial:

-

Reproducibility: The experiment should be repeatable with consistent outcomes.

-

Control Experiments: Performing the reaction in the absence of the rhodium catalyst or the silver co-catalyst should result in no product formation, confirming their essential roles.

-

Thorough Characterization: Unambiguous structural confirmation of the product through comprehensive spectroscopic analysis (NMR, MS) is paramount.

-

Purity Assessment: The purity of the final compound should be assessed by techniques such as HPLC or elemental analysis.

Conclusion and Future Directions

The Rh(III)-catalyzed C-H activation/annulation strategy provides a powerful and direct method for the synthesis of (2,3-Dihydrobenzofuran-3-yl)methanol and its derivatives. This approach offers significant advantages in terms of efficiency, atom economy, and functional group tolerance over traditional synthetic methods. The resulting products are valuable intermediates for the synthesis of more complex molecules with potential applications in drug discovery and materials science.

Future research in this area will likely focus on expanding the substrate scope, developing enantioselective variants of this transformation, and applying this methodology to the synthesis of specific natural products and pharmaceutical targets.[15][16][17] The continued development of novel C-H functionalization reactions will undoubtedly accelerate the discovery of new chemical entities with significant biological activity.[18][19]

References

-

Song, G., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2791–2803. [Link]

-

Galla, M. S., Kale, N. B., Kumawat, A., Bora, D., & Shankaraiah, N. (2024). Rh(iii)-catalysed C–H annulation of cis-stilbene acids with 2-diazo-1,3-diketones: facile access to 6,7-dihydrobenzofuran-4(5H)-one and α-pyrone scaffolds. Organic & Biomolecular Chemistry, 22(19), 3933–3939. [Link]

-

Wang, D., & Wasa, M. (2021). Rhodium‐Catalyzed C(sp3) H Functionalization. Chemistry – An Asian Journal, 16(21), 3236-3253. [Link]

-

Wang, H., Liu, Y., Zhai, Y., & Li, X. (2018). Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/Annulation of N-Aryloxyacetamides with Alkynyloxiranes: Synthesis of Highly Functionalized 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry, 83(14), 7583–7591. [Link]

-

Wang, H., Liu, Y., Zhai, Y., & Li, X. (2018). Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/Annulation of N-Aryloxyacetamides with Alkynyloxiranes: Synthesis of Highly Functionalized 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry. [Link]

-

Li, B., & Ma, J. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Catalysts, 9(10), 823. [Link]

-

Wang, C., Li, B., & Xi, C. (2018). Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. Chemical Communications, 54(58), 8058-8061. [Link]

-

Li, B., Ma, J., & Wang, G. (2015). Cascade Synthesis of 3-Alkylidene Dihydrobenzofuran Derivatives via Rhodium(III)-Catalyzed Redox-Neutral C-H Functionalization/Cyclization. Organic Letters, 17(23), 5874–5877. [Link]

-

Li, B., Ma, J., & Wang, G. (2015). Cascade Synthesis of 3-Alkylidene Dihydrobenzofuran Derivatives via Rhodium(III)-Catalyzed Redox-Neutral C–H Functionalization/Cyclization. Organic Letters. [Link]

-

Sharma, A., Kumar, V., & Singh, B. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(22), 15483-15518. [Link]

-

Sharma, A., Kumar, V., & Singh, B. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(22), 15483-15518. [Link]

-

Szabó, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

-

Ielo, L., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link]

-

Zerenler Çalışkan, Z., & Ay, E. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1221-1232. [Link]

-

ResearchGate. (n.d.). Structures of benzofuran and dihydrobenzofuran derivatives. [Link]

-

ScienceIn Publishing. (n.d.). Medicinal active applications of Dibenzofuran derivatives. [Link]

-

Griggs, J. D., et al. (2021). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. Molecules, 26(19), 5991. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

-

Chen, D. Y.-K., & Youn, S. W. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. Angewandte Chemie International Edition, 52(19), 5122-5126. [Link]

Sources

- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans | MDPI [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cascade Synthesis of 3-Alkylidene Dihydrobenzofuran Derivatives via Rhodium(III)-Catalyzed Redox-Neutral C-H Functionalization/Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 15. Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rh(iii)-catalysed C–H annulation of cis-stilbene acids with 2-diazo-1,3-diketones: facile access to 6,7-dihydrobenzofuran-4(5H)-one and α-pyrone scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

Using (2,3-Dihydrobenzofuran-3-yl)methanol as a building block for mPGES-1 inhibitors

Application Notes & Protocols

Topic: Using (2,3-Dihydrobenzofuran-3-yl)methanol as a Building Block for Potent and Selective mPGES-1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Microsomal prostaglandin E synthase-1 (mPGES-1) represents a pivotal, inducible enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, selective inhibition of mPGES-1 offers a promising therapeutic strategy with a potentially superior safety profile by avoiding the blockade of other physiologically important prostanoids.[2][3][4] This application note details the strategic use of (2,3-Dihydrobenzofuran-3-yl)methanol, a privileged heterocyclic scaffold, as a versatile starting material for the synthesis of novel mPGES-1 inhibitors.[5] We provide a comprehensive rationale for targeting mPGES-1, the strategic advantages of the dihydrobenzofuran core, and detailed, field-proven protocols for the multi-step synthesis and subsequent biological evaluation of a representative inhibitor.

The Therapeutic Rationale: Precision Targeting of the Inflammatory Cascade

The biosynthesis of prostaglandins begins with the release of arachidonic acid (AA) from membrane phospholipids, which is then converted to the unstable intermediate prostaglandin H2 (PGH2) by COX-1 or COX-2.[3][6][7] mPGES-1, an inducible terminal synthase, then specifically catalyzes the isomerization of PGH2 to PGE2.[1][8] Under inflammatory conditions, the expression of both COX-2 and mPGES-1 is significantly upregulated, leading to a surge in PGE2 production that drives pathological processes like inflammatory arthritis, pain, and fever.[1][9]

Targeting mPGES-1 is advantageous because it intervenes at the final, committed step of inflammatory PGE2 production. This leaves the synthesis of other prostanoids, such as the cardioprotective PGI2 (prostacyclin) and the platelet-aggregating TXA2 (thromboxane A2), unaffected, which is a major liability of broad-spectrum COX inhibitors.[4][10] This specificity is hypothesized to reduce the gastrointestinal and cardiovascular side effects associated with NSAIDs.[2][11]

Figure 1: The Prostaglandin E2 (PGE2) Biosynthetic Pathway.

The (2,3-Dihydrobenzofuran) Scaffold: A Privileged Structure for mPGES-1

In medicinal chemistry, "privileged structures" are molecular frameworks capable of binding to multiple biological targets. The 2,3-dihydrobenzofuran moiety is one such scaffold, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[12][13][14][15]

The utility of the 2,3-dihydrobenzofuran scaffold for designing mPGES-1 inhibitors has been explicitly demonstrated.[5] Its key advantages include:

-

Three-Dimensionality: The non-planar structure of the dihydrofuran ring allows for precise spatial orientation of substituents to fit into the enzyme's active site.

-

Chemical Stability: The scaffold is robust and amenable to a wide range of synthetic transformations.

-

Versatile Substitution: The core structure provides multiple points for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

(2,3-Dihydrobenzofuran-3-yl)methanol is an ideal starting point as the primary alcohol at the C3 position serves as a convenient handle for introducing diverse side chains through well-established chemical reactions, enabling the exploration of the inhibitor-enzyme binding interactions.

Synthetic Workflow and Experimental Protocols

This section outlines a representative multi-step synthesis of a potential mPGES-1 inhibitor, Compound 3 , starting from (2,3-Dihydrobenzofuran-3-yl)methanol. The chosen synthetic route is designed to be robust and adaptable for library synthesis.

Figure 2: Synthetic workflow for the preparation of a target mPGES-1 inhibitor.

Protocol 1.1: Step A - Synthesis of 3-(Bromomethyl)-2,3-dihydrobenzofuran (1)

Rationale: Conversion of the primary alcohol to a more reactive leaving group, such as a bromide, is a crucial first step for subsequent nucleophilic substitution. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation under mild conditions.

-

Reagents & Materials:

-

(2,3-Dihydrobenzofuran-3-yl)methanol (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine (0.1 eq, scavenger)

-

Phosphorus tribromide (PBr₃) (0.4 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

-

-

Procedure:

-

Dissolve (2,3-Dihydrobenzofuran-3-yl)methanol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (0.1 eq) and cool the solution to 0 °C in an ice bath.

-

Add PBr₃ (0.4 eq) dropwise to the stirred solution over 15 minutes. Caution: PBr₃ is corrosive and reacts violently with water.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product (1) .

-

Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to obtain pure 3-(bromomethyl)-2,3-dihydrobenzofuran.

-

Protocol 1.2: Step B - Synthesis of a Benzimidazole Intermediate (2)

Rationale: Many potent mPGES-1 inhibitors feature a benzimidazole core.[3][16] This step involves the alkylation of a substituted benzimidazole with the bromide synthesized in Step A. The choice of substituent on the benzimidazole (e.g., a halogen for subsequent cross-coupling) is a key diversification point.

-

Reagents & Materials:

-

3-(Bromomethyl)-2,3-dihydrobenzofuran (1) (1.0 eq)

-

5-Bromo-1H-benzo[d]imidazole (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Water, Ethyl Acetate

-

Round-bottom flask, magnetic stirrer, heating mantle.

-

-

Procedure:

-

To a solution of 5-Bromo-1H-benzo[d]imidazole in anhydrous DMF, add K₂CO₃.

-

Add a solution of compound (1) in DMF to the mixture.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the resulting precipitate/solution with Ethyl Acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the benzimidazole intermediate (2) .

-

Protocol 1.3: Step C - Suzuki Coupling to Synthesize Target Inhibitor (3)

Rationale: The Suzuki cross-coupling reaction is a powerful and reliable method for forming C-C bonds. Here, it is used to append a functionalized aryl group onto the benzimidazole core, a common feature in advanced mPGES-1 inhibitors that can enhance potency and modulate physicochemical properties.

-

Reagents & Materials:

-

Benzimidazole intermediate (2) (1.0 eq)

-

(4-fluorophenyl)boronic acid (1.5 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

2M Sodium carbonate (Na₂CO₃) solution

-

1,4-Dioxane and Water (4:1 mixture)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle.

-

-

Procedure:

-

In a round-bottom flask, combine the benzimidazole intermediate (2) , (4-fluorophenyl)boronic acid, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with nitrogen three times.

-

Add the degassed Dioxane/Water solvent mixture, followed by the 2M Na₂CO₃ solution.

-

Heat the reaction mixture to 90 °C under nitrogen and stir for 8-12 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with Ethyl Acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the final product (3) by flash column chromatography or preparative HPLC.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Biological Evaluation Protocols

Protocol 2.1: Cell-Free mPGES-1 Inhibition Assay

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of mPGES-1 in a cell-free system, providing a direct measure of target engagement (IC₅₀ value). Microsomes from cytokine-stimulated cells serve as a rich source of the enzyme.[4][17]

-

Procedure:

-

Microsome Preparation: Culture A549 human lung carcinoma cells and stimulate with interleukin-1β (IL-1β) (10 ng/mL) for 24 hours to induce mPGES-1 expression. Harvest cells, homogenize, and prepare microsomal fractions by differential centrifugation.

-

Assay: In a 96-well plate, incubate the microsomal preparation with the test compound (at various concentrations) and the essential cofactor glutathione (GSH) in a buffer solution for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the substrate, PGH₂.

-

Stop the reaction after a short incubation period (e.g., 60 seconds) by adding a quench solution (e.g., FeCl₂).

-

Quantify the amount of PGE₂ produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

-

Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol 2.2: Cellular PGE₂ Production Assay

Rationale: This assay evaluates the compound's ability to inhibit PGE₂ production in a more physiologically relevant whole-cell context, accounting for cell permeability and potential off-target effects.[3][17]

-

Procedure:

-

Seed A549 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with IL-1β (10 ng/mL) to induce the COX-2/mPGES-1 pathway and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit.

-

Determine the IC₅₀ value for the inhibition of cellular PGE₂ production.

-

Data Summary and Expected Results

The synthetic and biological evaluation protocols described are expected to yield a potent and selective mPGES-1 inhibitor. The table below summarizes hypothetical but realistic data for the target compound.

| Parameter | Result | Rationale / Interpretation |

| Synthesis | ||

| Step A Yield | 85% | Standard conversion of alcohol to bromide. |

| Step B Yield | 70% | Efficient nucleophilic substitution. |

| Step C Yield | 65% | Typical yield for Suzuki cross-coupling. |

| Overall Yield | ~39% | A respectable yield for a 3-step synthesis. |

| Purity (LC-MS) | >98% | High purity is essential for accurate biological data. |

| Biological Activity | ||

| mPGES-1 IC₅₀ (Cell-Free) | 35 nM | Indicates potent direct inhibition of the target enzyme. |

| A549 Cell IC₅₀ (Cellular) | 150 nM | Potent activity in a cellular context. The ~4-fold shift from the cell-free assay is common and reflects factors like cell permeability and protein binding. |

| COX-1 / COX-2 Selectivity | >10,000 nM | Demonstrates high selectivity for mPGES-1 over the upstream COX enzymes, which is the primary goal of this therapeutic strategy. |

Conclusion

The (2,3-Dihydrobenzofuran-3-yl)methanol building block provides a structurally robust and synthetically versatile platform for the development of novel mPGES-1 inhibitors. The detailed protocols herein describe an efficient pathway from this starting material to a potent final compound and outline the necessary assays for its biological characterization. This strategic approach, which combines a privileged scaffold with a high-value therapeutic target, offers a promising avenue for researchers in drug discovery to develop next-generation anti-inflammatory agents with an improved safety profile.

References

-

Koeberle, A., Laufer, S. A., & Werz, O. (2016). Design and development of microsomal prostaglandin E2 synthase-1 inhibitors: challenges and future directions. Journal of medicinal chemistry, 59(13), 5970-5986. [Link]

-

Li, X., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American journal of translational research, 13(1), 391. [Link]

-

Chemin, J., et al. (2010). Identification and development of mPGES-1 inhibitors: where we are at?. Future medicinal chemistry, 2(8), 1335-1355. [Link]

-

Li, X., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research, 13(1), 391. [Link]

-

Sampey, A. V., et al. (2005). Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2. Arthritis research & therapy, 7(3), 1-6. [Link]

-

Trebino, C. E., et al. (2003). Impaired inflammatory and pain responses in mice lacking an inducible prostaglandin E synthase. Proceedings of the National Academy of Sciences, 100(15), 9044-9049. [Link]

-

Hafner, A. K., et al. (2017). Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1. Frontiers in immunology, 8, 1162. [Link]

-

Chemin, J., et al. (2010). Identification and development of mPGES-1 inhibitors: where we are at?. Future medicinal chemistry, 2(8), 1335-1355. [Link]

-

Ikeda-Matsuo, Y. (2017). The Role of mPGES-1 in Inflammatory Brain Diseases. Yakugaku zasshi: Journal of the Pharmaceutical Society of Japan, 137(6), 655-661. [Link]

-

Gdev, N., et al. (2015). Bioactive Benzofuran derivatives: A review. European journal of medicinal chemistry, 97, 423-453. [Link]

-

Ikeda-Matsuo, Y. (2017). The Role of mPGES-1 in Inflammatory Brain Diseases. Yakugaku Zasshi, 137(6), 655-661. [Link]

-

Korotkova, M., & Jakobsson, P. J. (2011). Microsomal prostaglandin E synthase-1 in rheumatic diseases. Frontiers in pharmacology, 2, 2. [Link]

-

Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.[Link]

-

Al-Azayzih, A., et al. (2025). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 30(21), 5039. [Link]

-

Idborg, H., et al. (2023). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Prostaglandins & other lipid mediators, 169, 106775. [Link]

-

Asolkar, A. B. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Pharmaceutical and Medicinal Chemistry, 2(3), 1-6. [Link]

-

National Center for Biotechnology Information. Gene: PTGES prostaglandin E synthase. [Link]

-

Manasa, K., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 645-655. [Link]

-

Bruno, G., et al. (2020). Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. ACS medicinal chemistry letters, 11(4), 548-553. [Link]

-

Liu, J., et al. (2010). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Journal of medicinal chemistry, 53(16), 6122-6126. [Link]

-

Bruno, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & medicinal chemistry, 24(4), 820-826. [Link]

-

Zulfiqar, I., et al. (2022). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. Molecules, 27(19), 6527. [Link]

-

Aluwi, M. F. F., et al. (2019). Design and synthesis of a novel mPGES-1 lead inhibitor guided by 3D-QSAR CoMFA. Molecules, 24(22), 4129. [Link]

-

Norman, B. H., et al. (2016). Discovery and characterization of 2-acylaminoimidazole mPGES-1 inhibitors. Journal of medicinal chemistry, 59(5), 2250-2266. [Link]

-

Farooq, U., et al. (2023). Advances in Synthetic Strategies and Medicinal Importance of Benzofurans: A Review. ChemistrySelect, 8(2). [Link]

-

Mutyala, M. K., & Satyanarayana, G. (2022). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. Chemistry–An Asian Journal, 17(23), e202200812. [Link]

-

Irfan, M., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC advances, 14(22), 15725-15752. [Link]

-

Irfan, M., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC advances, 14(22), 15725. [Link]

-

Farooq, U., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12. [Link]

Sources

- 1. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 [frontiersin.org]

- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. e-century.us [e-century.us]

- 7. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases [frontiersin.org]

- 9. pnas.org [pnas.org]

- 10. tandfonline.com [tandfonline.com]

- 11. PTGES prostaglandin E synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atlantis-press.com [atlantis-press.com]

- 14. researchgate.net [researchgate.net]

- 15. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dc.uthsc.edu [dc.uthsc.edu]

- 17. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: [4+1] Annulation of Ammonium Ylides for the Enantioselective Synthesis of Chiral Dihydrobenzofurans

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 2,3-dihydrobenzofuran motif is a cornerstone in a multitude of natural products and biologically active molecules, demonstrating a wide array of pharmacological activities.[1][2][3] Their structural rigidity and unique electronic properties make them ideal candidates for interacting with biological targets, leading to their prevalence in compounds with anti-inflammatory, anti-malarial, and anti-HIV properties, among others.[3] Consequently, the development of stereoselective methods to access these chiral frameworks is of paramount importance in medicinal chemistry and drug development.[3][4] This application note details a highly enantio- and diastereoselective [4+1] annulation strategy for the synthesis of chiral 2,3-dihydrobenzofurans, leveraging the reactivity of in situ generated ammonium ylides and o-quinone methides. This approach offers an operationally simple and robust pathway to these valuable molecules.[1][2]

The [4+1] Annulation Strategy: Mechanism of Action